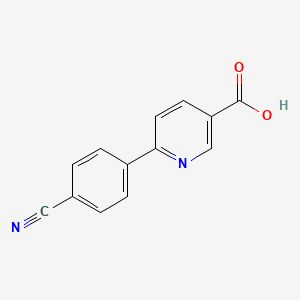

6-(4-Cyanophenyl)nicotinic acid

説明

6-(4-Cyanophenyl)nicotinic acid is a useful research compound. Its molecular formula is C13H8N2O2 and its molecular weight is 224.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that nicotinic acid, a closely related compound, acts on the nicotinamide adenine dinucleotide (nad) and nicotinamide adenine dinucleotide phosphate (nadp) coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

Nicotinic acid, a related compound, is known to act as a precursor to the coenzymes nad and nadp . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes .

Biochemical Pathways

Nicotinic acid, a related compound, is known to be involved in the metabolism of nad and nadp . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

These factors can impact the bioavailability of a drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Nicotinic acid, a related compound, is known to have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

生物活性

6-(4-Cyanophenyl)nicotinic acid is a compound of significant interest due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyanophenyl group attached to a nicotinic acid backbone. Its chemical formula is , and it exhibits properties that make it a candidate for various biological applications.

Research indicates that this compound interacts with nAChRs, which are crucial for neurotransmission in the central nervous system (CNS). The compound has been shown to possess both agonistic and antagonistic properties depending on the receptor subtype:

- Agonistic Activity : At certain concentrations, it may activate nAChRs, leading to enhanced neurotransmitter release.

- Antagonistic Activity : In other contexts, it acts as an antagonist, inhibiting receptor activity and potentially modulating pain responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits high affinity for the α4β2-nAChR subtype. It has been reported to antagonize nicotine-induced antinociception in various assays, including the tail-flick test. The effective dose (ED50) values for several analogues were found to range significantly, indicating varying potency levels among related compounds .

In Vivo Studies

In vivo pharmacological assessments have shown that this compound can influence behavior associated with nicotine addiction. For example, it was observed to reduce nicotine's ability to facilitate intracranial self-stimulation and block conditioned place preference induced by nicotine . This suggests potential therapeutic applications in treating nicotine dependence.

Case Studies

- Nicotine Dependence : A study highlighted the role of this compound in reducing the rewarding effects of nicotine in rodent models. The compound's antagonistic properties at nAChRs were linked to decreased self-administration behaviors in subjects previously exposed to nicotine .

- Pain Modulation : Another investigation focused on the compound's effects on pain perception. It was found that this compound could effectively block pain responses in animal models, suggesting its utility in pain management therapies .

Comparative Analysis of Related Compounds

| Compound Name | nAChR Affinity | ED50 (Tail-Flick Test) | Agonist/Antagonist |

|---|---|---|---|

| This compound | High | Varies (0.9 - 38 µg/kg) | Antagonist |

| 2'-Fluoro-3'-(4-nitrophenyl)compound | Very High | 0.9 µg/kg | Antagonist |

| Other analogues | Moderate | Higher than above | Mixed |

科学的研究の応用

Nicotinic Acetylcholine Receptor Modulation

Research indicates that compounds similar to 6-(4-Cyanophenyl)nicotinic acid exhibit significant interactions with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These interactions suggest potential therapeutic applications in treating nicotine addiction and other central nervous system disorders. For instance, studies have shown that derivatives of this compound can act as antagonists to nAChRs, which may help in reducing nicotine-induced effects such as antinociception .

Anticancer Properties

Nitrile-containing compounds, including those related to this compound, have been investigated for their anticancer properties. For example, certain derivatives have shown efficacy against breast cancer and non-small cell lung cancer by inhibiting specific growth factor receptors . The presence of the cyanophenyl group may enhance the compound's ability to interact with cancer-related targets.

Herbicidal Activity

The compound has been explored for its herbicidal properties, particularly in controlling the growth of various weed species. The effectiveness of this compound in pre- or post-emergence applications makes it a candidate for developing new herbicides .

| Application Method | Target Weeds | Efficacy Level | Reference |

|---|---|---|---|

| Pre-emergence | Various | High | |

| Post-emergence | Specific | Moderate |

Electroplating Additives

Nicotinic acid derivatives are utilized as additives in electroplating processes to improve the quality of metal surfaces. The incorporation of compounds like this compound can enhance the brightness and uniformity of plated metals, making it valuable in industrial applications .

| Application Area | Functionality | Benefits |

|---|---|---|

| Electroplating | Brightener additive | Improved surface quality |

| Metal coatings | Enhancer for deposition | Uniformity |

Case Study 1: Nicotine Addiction Treatment

A study conducted on the pharmacological effects of various nAChR antagonists highlighted the potential of this compound derivatives in reducing nicotine dependency in animal models. The findings indicated a significant reduction in self-administration behavior among subjects treated with these compounds, suggesting their utility in smoking cessation therapies .

Case Study 2: Agricultural Field Trials

Field trials assessing the herbicidal efficacy of this compound demonstrated its effectiveness against common agricultural weeds. The trials included both pre- and post-emergence applications, with results showing a notable decrease in weed biomass compared to control plots .

特性

IUPAC Name |

6-(4-cyanophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)12-6-5-11(8-15-12)13(16)17/h1-6,8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIDMWGKJCRQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687000 | |

| Record name | 6-(4-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648898-18-4 | |

| Record name | 3-Pyridinecarboxylic acid, 6-(4-cyanophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648898-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。